2-Methyl-4-nitroaniline-d3
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Overview
Description
2-Methyl-4-nitroaniline-d3 is a deuterated form of 2-Methyl-4-nitroaniline, a compound widely used in various scientific research and industrial applications. The deuterated form, this compound, is particularly valuable in studies involving metabolic pathways and drug metabolism due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Methyl-4-nitroaniline-d3 typically involves the nitration of 2-Methylaniline followed by deuteration. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group at the para position relative to the amino group. The deuteration is achieved by replacing the hydrogen atoms with deuterium using deuterated reagents under specific conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography, is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-nitroaniline-d3 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as iron and hydrochloric acid.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and alkylation, to form derivatives with different functional groups.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Reduction: 2-Methyl-4-phenylenediamine.
Substitution: Various acylated or alkylated derivatives.
Oxidation: 2-Methyl-4-nitrobenzoic acid.
Scientific Research Applications
2-Methyl-4-nitroaniline-d3 is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a tracer molecule in studies of reaction mechanisms and metabolic pathways.
Biology: Used in labeling experiments to track the incorporation and metabolism of compounds in biological systems.
Medicine: Plays a role in drug metabolism studies to understand the pharmacokinetics and dynamics of deuterated drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitroaniline-d3 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in metabolic pathways, altering their activity due to the presence of deuterium.
Pathways Involved: It can influence oxidative and reductive pathways, affecting the overall metabolic profile of the system under study.
Comparison with Similar Compounds
Comparison: 2-Methyl-4-nitroaniline-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it more stable and allow for precise tracking in metabolic studies, unlike its non-deuterated counterparts.
Biological Activity
2-Methyl-4-nitroaniline-d3 is a deuterated derivative of 2-Methyl-4-nitroaniline, characterized by the incorporation of deuterium atoms. This compound is utilized extensively in scientific research, particularly in studies related to metabolic pathways and drug metabolism due to its stable isotope labeling properties. Its unique structure allows for precise tracking in biological systems, making it a valuable tool in various fields of research.
Property | Value |
---|---|
CAS Number | 1246815-44-0 |
Molecular Formula | C7H8D3N2O2 |
Molecular Weight | 157.19 g/mol |
IUPAC Name | 4-nitro-2-(trideuteriomethyl)aniline |
InChI Key | XTTIQGSLJBWVIV-FIBGUPNXSA-N |
Synthesis
The synthesis of this compound involves the nitration of 2-Methylaniline followed by deuteration. The nitration is typically performed using a mixture of concentrated nitric acid and sulfuric acid, while deuteration is achieved using deuterated reagents under controlled conditions. This dual-step synthesis is crucial for obtaining high purity and yield necessary for research applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of deuterium alters the kinetic properties of the compound, influencing enzyme activities and metabolic pathways.
Molecular Targets
- Enzymes: Interacts with enzymes involved in drug metabolism, potentially affecting their catalytic efficiency.
- Metabolic Pathways: Influences oxidative and reductive pathways, which can alter the overall metabolic profile.
Research Applications
- Tracer Studies: Used as a tracer molecule to study reaction mechanisms and metabolic pathways.
- Drug Metabolism: Plays a significant role in pharmacokinetics studies, helping researchers understand how drugs are processed in biological systems.
- Labeling Experiments: Facilitates tracking of compound incorporation into biological systems, enhancing the understanding of biological processes.
Case Study 1: Drug Metabolism
A study evaluated the pharmacokinetics of a drug labeled with this compound to assess its absorption, distribution, metabolism, and excretion (ADME) profile. The findings demonstrated that the deuterated compound provided clearer insights into metabolic pathways compared to its non-deuterated counterparts.
Case Study 2: Enzyme Interaction
Research investigating the interaction between this compound and cytochrome P450 enzymes revealed that the compound modulated enzyme activity differently than its non-deuterated analogs. This highlighted the importance of isotopic labeling in understanding enzyme kinetics and drug interactions.
Comparative Analysis with Similar Compounds
The unique properties of this compound can be contrasted with other similar compounds:
Compound Name | Biological Activity | Stability |
---|---|---|
2-Methyl-4-nitroaniline | Moderate antibacterial properties | Standard stability |
4-Nitroaniline | Limited use in metabolic studies | Less stable |
This compound | Enhanced tracking in metabolic studies | High stability |
The incorporation of deuterium significantly enhances the stability and tracking capabilities of this compound compared to its non-deuterated forms.
Properties
CAS No. |
1246815-44-0 |
---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
155.171 |
IUPAC Name |
4-nitro-2-(trideuteriomethyl)aniline |
InChI |
InChI=1S/C7H8N2O2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,8H2,1H3/i1D3 |
InChI Key |
XTTIQGSLJBWVIV-FIBGUPNXSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N |
Synonyms |
2-Methyl-4-nitro-benzenamine-d3; 4-Nitro-o-toluidine-d3; 1-Amino-2-methyl-4-nitrobenzene-d3; 2-Amino-1-methyl-5-nitrobenzene-d3; 2-Amino-5-nitrotoluene-d3; 2-Methyl-4-nitrobenzenamine-d3; 2-Methyl-4-nitrophenylamine-d3; Fast Red RL Base-d3; |
Origin of Product |
United States |
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